![molecular formula C15H15N3O7S2 B2656118 (Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-47-9](/img/structure/B2656118.png)
(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 5,6-dihydro-1,4-dioxine-2-carbonyl group , a sulfamoyl group, and a benzo[d]thiazol-3(2H)-yl group. The 5,6-dihydro-1,4-dioxine-2-carbonyl group is a derivative of 1,4-dioxane , which is a heterocyclic organic compound. The sulfamoyl group is a common functional group in organic chemistry, often seen in sulfa drugs. The benzo[d]thiazol-3(2H)-yl group is a heterocyclic aromatic ring system.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 5,6-dihydro-1,4-dioxine-2-carbonyl group would form a six-membered ring with two oxygen atoms . The benzo[d]thiazol-3(2H)-yl group would form a fused ring system with a nitrogen and sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the carbonyl group in the 5,6-dihydro-1,4-dioxine-2-carbonyl group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of polar functional groups like sulfamoyl would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The chemical under discussion is part of broader classes of compounds that have been synthesized and studied for their reactivity and potential applications in medicinal chemistry and organic synthesis. Compounds with similar structures have been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). This demonstrates the utility of such compounds in the design of new pharmaceuticals.
Organocatalysis
N-heterocyclic carbenes, a class to which the compound can be related due to its imine and thiazolyl groups, have been shown to be efficient catalysts in transesterification and acylation reactions. This highlights the potential of using derivatives for catalyzing important chemical transformations (Grasa, Kissling, & Nolan, 2002).
Mechanisms of Acid-catalyzed Isomerization
Research into the mechanisms of acid-catalyzed Z/E isomerization of imines, which may include compounds with structures similar to the one , has provided insights into the kinetics and mechanism of these reactions. These findings are crucial for understanding how structural changes affect the properties and reactivity of such compounds (Johnson, Morales, Gorczyca, Dolliver, & McAllister, 2001).
Antimicrobial Activities
Derivatives of benzothiazole, closely related to the compound of interest, have been synthesized and shown to possess antimicrobial activity. This suggests the potential of such compounds in the development of new antimicrobial agents (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Carbonic Anhydrase Inhibition
Studies on sulfonamide derivatives, which share functional groups with the compound , have demonstrated their efficacy as inhibitors of carbonic anhydrase. This enzyme is a therapeutic target for conditions like glaucoma, suggesting potential applications in the development of ocular treatments (Graham, Shepard, Anderson, Baldwin, Best, Christy, Freedman, Gautheron, Habecker, & Hoffman, 1989).
Propiedades
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O7S2/c1-23-13(19)7-18-10-3-2-9(27(16,21)22)6-12(10)26-15(18)17-14(20)11-8-24-4-5-25-11/h2-3,6,8H,4-5,7H2,1H3,(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRCUXLNCYLUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

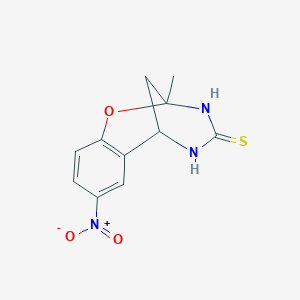


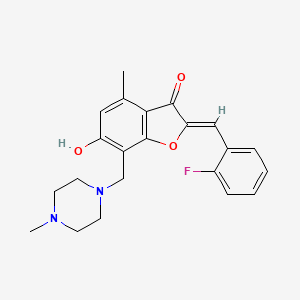
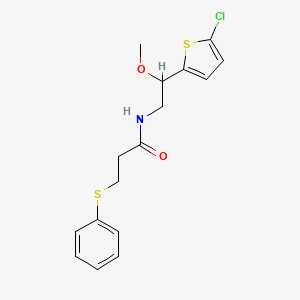


![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656047.png)
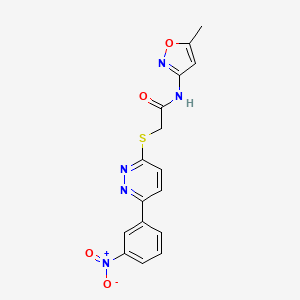
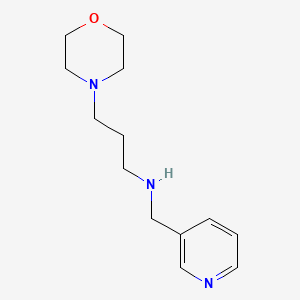
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)
![Ethyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2656057.png)
